molecular formula C19H22N2O4 B268773 2-(2-methoxyethoxy)-N-[4-(propionylamino)phenyl]benzamide

2-(2-methoxyethoxy)-N-[4-(propionylamino)phenyl]benzamide

Cat. No. B268773
M. Wt: 342.4 g/mol
InChI Key: OBSAJWIGAIPBSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyethoxy)-N-[4-(propionylamino)phenyl]benzamide, also known as MPAP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPAP is a selective activator of the sigma-1 receptor, which has been implicated in a variety of physiological and pathological processes.

Mechanism of Action

2-(2-methoxyethoxy)-N-[4-(propionylamino)phenyl]benzamide selectively activates the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes such as calcium signaling, protein folding, and lipid metabolism. Activation of the sigma-1 receptor by 2-(2-methoxyethoxy)-N-[4-(propionylamino)phenyl]benzamide leads to the modulation of various signaling pathways, including the ERK, AKT, and NF-κB pathways. These pathways are involved in various physiological and pathological processes, including cell survival, proliferation, and inflammation.
Biochemical and Physiological Effects:
Activation of the sigma-1 receptor by 2-(2-methoxyethoxy)-N-[4-(propionylamino)phenyl]benzamide has been shown to have various biochemical and physiological effects. In the brain, 2-(2-methoxyethoxy)-N-[4-(propionylamino)phenyl]benzamide has been shown to increase the release of neurotransmitters such as dopamine and acetylcholine, which are involved in cognitive function. 2-(2-methoxyethoxy)-N-[4-(propionylamino)phenyl]benzamide has also been shown to reduce oxidative stress and inflammation in the brain, which are implicated in neurodegenerative disorders. In cancer cells, 2-(2-methoxyethoxy)-N-[4-(propionylamino)phenyl]benzamide has been found to induce apoptosis and inhibit cell proliferation. 2-(2-methoxyethoxy)-N-[4-(propionylamino)phenyl]benzamide has also been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of addiction.

Advantages and Limitations for Lab Experiments

2-(2-methoxyethoxy)-N-[4-(propionylamino)phenyl]benzamide has several advantages for lab experiments, including its high selectivity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, 2-(2-methoxyethoxy)-N-[4-(propionylamino)phenyl]benzamide also has some limitations, including its poor water solubility, which can make it difficult to administer in vivo, and its potential for off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research on 2-(2-methoxyethoxy)-N-[4-(propionylamino)phenyl]benzamide. One area of interest is the development of more potent and selective sigma-1 receptor activators that can be used as therapeutic agents for various diseases. Another area of interest is the elucidation of the molecular mechanisms underlying the effects of 2-(2-methoxyethoxy)-N-[4-(propionylamino)phenyl]benzamide on various physiological and pathological processes. Finally, there is a need for further studies to investigate the safety and efficacy of 2-(2-methoxyethoxy)-N-[4-(propionylamino)phenyl]benzamide in humans, which could pave the way for its clinical use in the future.

Synthesis Methods

The synthesis of 2-(2-methoxyethoxy)-N-[4-(propionylamino)phenyl]benzamide involves the reaction of 4-aminophenylpropionamide with 2-(2-methoxyethoxy)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain 2-(2-methoxyethoxy)-N-[4-(propionylamino)phenyl]benzamide in its pure form.

Scientific Research Applications

2-(2-methoxyethoxy)-N-[4-(propionylamino)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases such as neurodegenerative disorders, cancer, and addiction. In neurodegenerative disorders such as Alzheimer's disease, 2-(2-methoxyethoxy)-N-[4-(propionylamino)phenyl]benzamide has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques in animal models. In cancer, 2-(2-methoxyethoxy)-N-[4-(propionylamino)phenyl]benzamide has been found to inhibit tumor growth and induce apoptosis in cancer cells. In addiction, 2-(2-methoxyethoxy)-N-[4-(propionylamino)phenyl]benzamide has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models.

properties

Product Name

2-(2-methoxyethoxy)-N-[4-(propionylamino)phenyl]benzamide

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

2-(2-methoxyethoxy)-N-[4-(propanoylamino)phenyl]benzamide

InChI

InChI=1S/C19H22N2O4/c1-3-18(22)20-14-8-10-15(11-9-14)21-19(23)16-6-4-5-7-17(16)25-13-12-24-2/h4-11H,3,12-13H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

OBSAJWIGAIPBSS-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCCOC

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCCOC

Origin of Product

United States

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